molecular formula C10H15N3O3 B11807916 5-Isobutyramido-1,4-dimethyl-1H-pyrazole-3-carboxylic acid

5-Isobutyramido-1,4-dimethyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B11807916
M. Wt: 225.24 g/mol
InChI Key: HLJQYEXDLVQHJV-UHFFFAOYSA-N
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Description

5-Isobutyramido-1,4-dimethyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative characterized by its unique structure featuring a five-membered heterocyclic ring with two neighboring nitrogen atoms. Pyrazoles are known for their versatility and have been extensively studied due to their wide range of applications in various fields, including medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazole derivatives, including 5-Isobutyramido-1,4-dimethyl-1H-pyrazole-3-carboxylic acid, can be achieved through various methods. One common approach involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, which provides pyrazoles under mild conditions with broad substrate scope and excellent functional group tolerance . Another method includes the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, followed by in situ oxidation using bromine or heating in DMSO under oxygen .

Industrial Production Methods

Industrial production of pyrazole derivatives often involves scalable and efficient synthetic routes. For example, low loadings of a combination of Ru3(CO)12 and a NHC-diphosphine ligand can catalyze acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines to provide pyrazoles in good yields . These methods offer high selectivity and wide substrate scope, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Isobutyramido-1,4-dimethyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, oxygen, hydrazine derivatives, aryl halides, and copper powder. Reaction conditions vary depending on the desired transformation, but mild conditions are often preferred to maintain functional group tolerance .

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 5-Isobutyramido-1,4-dimethyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Pyrazoles are known to exhibit tautomerism, which can influence their reactivity and biological activities . The compound’s effects are mediated through its interaction with enzymes and receptors, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Isobutyramido-1,4-dimethyl-1H-pyrazole-3-carboxylic acid include other pyrazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

IUPAC Name

1,4-dimethyl-5-(2-methylpropanoylamino)pyrazole-3-carboxylic acid

InChI

InChI=1S/C10H15N3O3/c1-5(2)9(14)11-8-6(3)7(10(15)16)12-13(8)4/h5H,1-4H3,(H,11,14)(H,15,16)

InChI Key

HLJQYEXDLVQHJV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C(=O)O)C)NC(=O)C(C)C

Origin of Product

United States

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